molecular formula C15H13NO3 B8154181 Ethyl 6-(3-formylphenyl)picolinate

Ethyl 6-(3-formylphenyl)picolinate

Cat. No.: B8154181
M. Wt: 255.27 g/mol
InChI Key: UIXNLJYKUXLONK-UHFFFAOYSA-N
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Description

Ethyl 6-(3-formylphenyl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group attached to the 6-position of a picolinic acid moiety, with a 3-formylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-formylphenyl)picolinate typically involves the reaction of picolinic acid derivatives with appropriate reagents. One common method includes the esterification of picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The formyl group can be introduced through a formylation reaction using reagents like formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where picolinic acid is reacted with ethanol in the presence of an acid catalyst. The formylation step can be carried out using formylating agents in a continuous flow reactor to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-formylphenyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(3-formylphenyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(3-formylphenyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to metal ions, forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects. The formyl group can also participate in reactions with nucleophiles, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 6-(3-formylphenyl)picolinate can be compared with other picolinic acid derivatives, such as:

    Ethyl 6-(3-carboxyphenyl)picolinate: Similar structure but with a carboxyl group instead of a formyl group.

    Ethyl 6-(3-hydroxymethylphenyl)picolinate: Contains a hydroxymethyl group instead of a formyl group.

    Ethyl 6-(3-nitrophenyl)picolinate: Features a nitro group in place of the formyl group.

These compounds share similar chemical properties but differ in their reactivity and potential applications. This compound is unique due to its formyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 6-(3-formylphenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)14-8-4-7-13(16-14)12-6-3-5-11(9-12)10-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXNLJYKUXLONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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